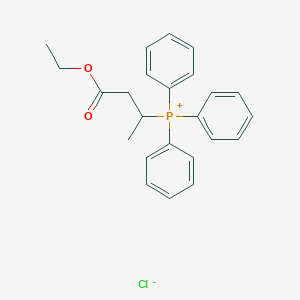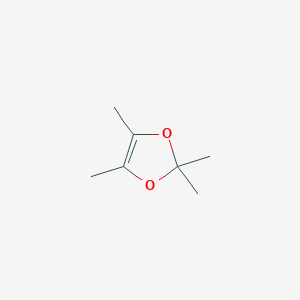
2,2,4,5-Tetramethyl-2H-1,3-dioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,5-Tetramethyl-2H-1,3-dioxole is a heterocyclic organic compound with the molecular formula C7H12O2 It is a derivative of dioxolane, characterized by the presence of four methyl groups attached to the dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,5-Tetramethyl-2H-1,3-dioxole typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The process can be summarized as follows:
- Mix the aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
- Heat the mixture under reflux to facilitate the formation of the dioxole ring.
- Purify the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4,5-Tetramethyl-2H-1,3-dioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxole ring into other cyclic structures.
Substitution: The methyl groups on the dioxole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of reduced cyclic structures.
Substitution: Formation of substituted dioxole derivatives with various functional groups.
Applications De Recherche Scientifique
2,2,4,5-Tetramethyl-2H-1,3-dioxole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,2,4,5-Tetramethyl-2H-1,3-dioxole involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in cycloaddition reactions, forming new cyclic compounds with potential biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A related compound with similar structural features but different reactivity.
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: Another cyclic compound with tetramethyl substitution, used in different applications.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole: A boron-containing derivative with unique chemical properties.
Uniqueness
2,2,4,5-Tetramethyl-2H-1,3-dioxole stands out due to its high stability and reactivity, making it a valuable compound in synthetic chemistry. Its ability to undergo various chemical transformations and form stable products highlights its versatility and potential for diverse applications.
Propriétés
Numéro CAS |
85976-14-3 |
|---|---|
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2,2,4,5-tetramethyl-1,3-dioxole |
InChI |
InChI=1S/C7H12O2/c1-5-6(2)9-7(3,4)8-5/h1-4H3 |
Clé InChI |
FTMHOIXGENAJBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC(O1)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Propyl-4-[(4-propylcyclohexyl)methoxy]cyclohexane](/img/structure/B14414199.png)
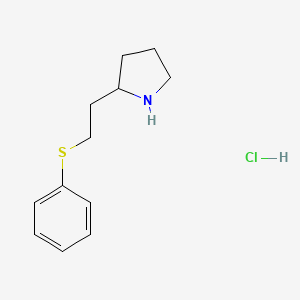
![Methyl 1-[3,3-di(benzenesulfonyl)butyl]-2-oxocyclopentane-1-carboxylate](/img/structure/B14414221.png)
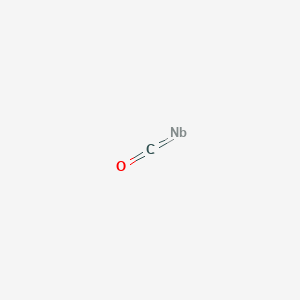
![2-{2-[(Dodecan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14414232.png)

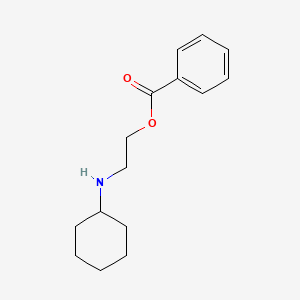
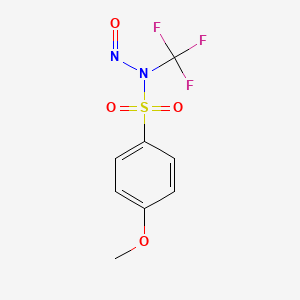

![Phosphonic acid, [2-phenyl-1-[(phenylmethyl)amino]ethyl]-, diethyl ester](/img/structure/B14414241.png)
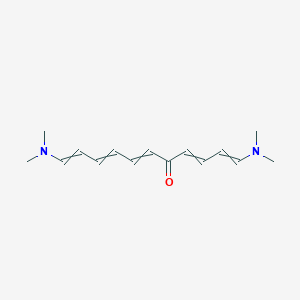

![N'-[4-[2-(N-methylanilino)ethoxy]phenyl]-N-phenylbenzenecarboximidamide](/img/structure/B14414249.png)
